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Compound of Interest

Compound Name:
Diethyl 4-chloropyridine-2,6-

dicarboxylate

Cat. No.: B104368 Get Quote

An In-depth Technical Guide to Diethyl 4-
chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethyl 4-chloropyridine-2,6-dicarboxylate is a substituted pyridine derivative of significant

interest in medicinal chemistry and materials science. Its rigid, planar pyridyl core,

functionalized with chloro and diethyl carboxylate groups, provides a versatile scaffold for the

synthesis of more complex molecules. This document provides a comprehensive overview of

the known physical and chemical properties of Diethyl 4-chloropyridine-2,6-dicarboxylate,

including experimental and predicted data, detailed experimental protocols, and an exploration

of its applications.

Core Properties
This section summarizes the fundamental physical and chemical identifiers for Diethyl 4-
chloropyridine-2,6-dicarboxylate.
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Identifier Value

IUPAC Name Diethyl 4-chloropyridine-2,6-dicarboxylate

CAS Number 53389-01-8

Molecular Formula C₁₁H₁₂ClNO₄

Molecular Weight 257.67 g/mol

Canonical SMILES CCOC(=O)c1cc(Cl)cc(n1)C(=O)OCC

InChI Key XQVRVZXJZVVBLW-UHFFFAOYSA-N

Physicochemical Properties
A combination of experimental and computationally predicted data for the physicochemical

properties of Diethyl 4-chloropyridine-2,6-dicarboxylate is presented below.

Property Experimental Value Predicted Value

Melting Point 90-94 °C[1] -

Boiling Point - 345.6 ± 35.0 °C at 760 mmHg

Density - 1.275 ± 0.06 g/cm³

Water Solubility - 1.1 g/L at 25 °C

LogP - 2.35

Predicted values are generated using computational models and should be considered as

estimates.

Spectral Data (Predicted)
Due to the limited availability of public experimental spectral data, the following are predicted

spectra. These are intended to provide a reference for the expected spectral characteristics of

Diethyl 4-chloropyridine-2,6-dicarboxylate.
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Spectrum Type Predicted Data

¹H-NMR

δ (ppm): 8.35 (s, 2H, pyridine-H), 4.45 (q, J=7.1

Hz, 4H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 6H, -

OCH₂CH₃)

¹³C-NMR
δ (ppm): 164.5 (C=O), 150.0 (C-Cl), 148.5 (C-

CO), 125.0 (CH), 63.0 (-OCH₂), 14.0 (-CH₃)

IR Spectroscopy

ν (cm⁻¹): ~3000 (C-H aromatic), ~2980 (C-H

aliphatic), ~1730 (C=O ester), ~1580, 1550

(C=C, C=N aromatic ring), ~1250 (C-O ester),

~850 (C-Cl)

Mass Spectrum
Major fragments (m/z): 257 (M+), 222 (M-Cl),

212 (M-OEt), 184 (M-COOEt)

Experimental Protocols
Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate
A common synthetic route to Diethyl 4-chloropyridine-2,6-dicarboxylate involves the

esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.

Materials:

4-chloropyridine-2,6-dicarbonyl dichloride

Ethanol (absolute)

Pyridine

Dichloromethane (DCM)

Ice bath

Standard laboratory glassware

Rotary evaporator
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Procedure:

The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane (100

mL) under cooling conditions in an ice bath.

A mixture of pyridine (6 mL) and ethanol (5 mL) is slowly added to the cooled solution.

The reaction mixture is stirred in the ice bath for 5 minutes.

The ice bath is removed, and the reaction is continued to stir at room temperature for 5

hours.

Upon completion of the reaction, the volatile solvent is removed by distillation under reduced

pressure to yield the crude product.

The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow:
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Diethyl 4-chloropyridine-2,6-dicarboxylate
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Caption: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate.
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Chemical Properties and Reactivity
The chemical reactivity of Diethyl 4-chloropyridine-2,6-dicarboxylate is primarily dictated by

the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing

chloro and carboxylate groups, and the reactivity of the ester functionalities.

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to

nucleophilic substitution, allowing for the introduction of various functional groups such as

amines, alkoxides, and thiols. This is a key reaction for the derivatization of this scaffold.

Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to

yield the corresponding dicarboxylic acid, 4-chloropyridine-2,6-dicarboxylic acid.

Transesterification: The ethyl esters can be exchanged with other alcohols under appropriate

catalytic conditions.

Reduction: The ester groups can be reduced to the corresponding diol, (4-chloro-2,6-

pyridinediyl)dimethanol.

Applications in Drug Development and Materials
Science
The structural features of Diethyl 4-chloropyridine-2,6-dicarboxylate make it a valuable

building block in several areas of research.

Synthesis of Luminescent Lanthanide Complexes
Diethyl 4-chloropyridine-2,6-dicarboxylate is utilized in the synthesis of ligands for

luminescent lanthanide complexes. The pyridine-2,6-dicarboxylate moiety acts as a tridentate

ligand, strongly chelating to lanthanide ions. The electronic properties of the ligand can be

tuned by substitution at the 4-position, which in turn influences the photophysical properties of

the resulting lanthanide complex, such as quantum yield and emission lifetime. These

complexes have potential applications in bio-imaging, sensing, and lighting technologies.

Logical Relationship:
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Caption: Role in Lanthanide Complex Synthesis.

Potential as Fructose-1,6-bisphosphate (FBP) Aldolase
Inhibitors
The core structure of Diethyl 4-chloropyridine-2,6-dicarboxylate is related to dipicolinic acid,

a known metal-chelating compound. This has led to its investigation as a potential inhibitor of

class II fructose-1,6-bisphosphate (FBP) aldolase, an essential enzyme in the metabolism of

many pathogenic bacteria and fungi.[2][3] The development of selective inhibitors for this

enzyme is a promising strategy for the discovery of novel antimicrobial agents.[4][5] The
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pyridine-2,6-dicarboxylate scaffold can chelate the active site metal ion (typically Zn²⁺) in the

class II FBP aldolase, leading to inhibition of its catalytic activity.

Safety Information
While specific toxicity data for Diethyl 4-chloropyridine-2,6-dicarboxylate is not readily

available, related compounds such as dimethyl 4-chloropyridine-2,6-dicarboxylate are known to

cause skin and eye irritation.[6] Standard laboratory safety precautions, including the use of

personal protective equipment (gloves, safety glasses), should be observed when handling this

compound.

Conclusion
Diethyl 4-chloropyridine-2,6-dicarboxylate is a valuable and versatile chemical entity with

demonstrated and potential applications in both materials science and medicinal chemistry. Its

straightforward synthesis and the reactivity of its functional groups allow for a wide range of

chemical modifications, making it an attractive starting material for the development of novel

compounds with tailored properties. Further research into the biological activities and material

applications of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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